molecular formula C14H13N7O2 B041646 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid CAS No. 36093-85-3

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid

Cat. No. B041646
CAS RN: 36093-85-3
M. Wt: 311.3 g/mol
InChI Key: OSYSFOFKQDNPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04490529

Procedure details

Aminopterin (2.4 g, 0.005 mol) is suspended in 1M NaOAc (500 ml) containing ZnCl2 (0.1 g), and 2N NaOH is added dropwise with stirring until a clear solution forms. Glacial AcOH is then added dropwise to bring the pH to 7.5, and 5 μl of carboxypeptidase G1 (4000 units/ml) is added. The mixture is shaken at 37° C. for 1 day, cooled to 5° C., and suction filtered. The solid is washed thoroughly with H2O, and dried in vacuo on a freeze-drying apparatus to obtain 4-amino-4-deoxypteroic acid (APA) (1.43 g, 86%) as an orange-yellow solid. The analytical sample is prepared by passing a small amount of this material through a microcrystalline cellulose column, with 0.1M glycine, pH 10, as the eluent. Appropriate fractions are pooled and acidified with AcOH, and the precipitate is collected, washed with H2O, and dried in vacuo over P2O5 ; Rf 0.1 (cellulose, pH 7.4 phosphate), dark absorbing spot; UVλmax (0.1N HCl) 243 nm (ε 18,500), 297 (23,900), 337 infl (13,700); UVλmax (0.1N NaOH) 261 nm (ε 30,400), 371 (9,100). Analysis for C, H, and N confirms the composition of APA.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](C(N[C@H](C(O)=O)CCC(O)=O)=O)=[CH:5][CH:4]=[C:3]([NH:19][CH2:20][C:21]2[CH:22]=[N:23][C:24]3[N:30]=[C:29]([NH2:31])[N:28]=[C:27]([NH2:32])[C:25]=3[N:26]=2)[CH:2]=1.[OH-].[Na+].C[C:36]([OH:38])=[O:37]>CC([O-])=O.[Na+].[Cl-].[Cl-].[Zn+2]>[CH:5]1[C:6]([C:36]([OH:38])=[O:37])=[CH:1][CH:2]=[C:3]([NH:19][CH2:20][C:21]2[N:26]=[C:25]3[C:27]([NH2:32])=[N:28][C:29]([NH2:31])=[N:30][C:24]3=[N:23][CH:22]=2)[CH:4]=1 |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC=2C=NC3=C(N2)C(=NC(=N3)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring until a clear solution forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
ADDITION
Type
ADDITION
Details
(4000 units/ml) is added
STIRRING
Type
STIRRING
Details
The mixture is shaken at 37° C. for 1 day
Duration
1 d
FILTRATION
Type
FILTRATION
Details
suction filtered
WASH
Type
WASH
Details
The solid is washed thoroughly with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo on a freeze-drying apparatus

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.